molecular formula C17H24N2O3 B15237497 Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate

Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate

Cat. No.: B15237497
M. Wt: 304.4 g/mol
InChI Key: KTUJVMFPUUEDDG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzoate group and a bipyrrolidinyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyrrolidinyl Moiety: This step involves the cyclization of appropriate precursors to form the bipyrrolidinyl structure.

    Introduction of the Methoxybenzoate Group: The next step involves the esterification of the bipyrrolidinyl compound with a methoxybenzoic acid derivative.

Industrial Production Methods

Industrial production of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The methoxybenzoate group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate lies in its bipyrrolidinyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 2-methoxy-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate

InChI

InChI=1S/C17H24N2O3/c1-21-16-11-13(5-6-15(16)17(20)22-2)19-10-7-14(12-19)18-8-3-4-9-18/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m1/s1

InChI Key

KTUJVMFPUUEDDG-CQSZACIVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N2CC[C@H](C2)N3CCCC3)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(C2)N3CCCC3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.